(R)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

Vue d'ensemble

Description

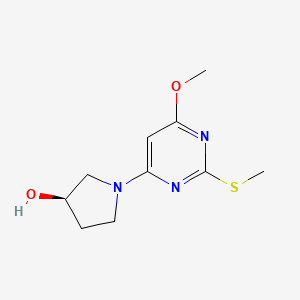

®-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound features a pyrrolidine ring attached to a pyrimidine moiety, which is further substituted with a methoxy group and a methylthio group. The stereochemistry of the compound is specified by the ®-configuration, indicating the spatial arrangement of the atoms around the chiral center.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common approach might include:

Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.

Introduction of Substituents: The methoxy and methylthio groups can be introduced via nucleophilic substitution reactions using appropriate reagents like methanol and methylthiol.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Pharmacological Activities

The compound has been investigated for its potential pharmacological activities, particularly in the following areas:

1.1 Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives, including (R)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that modifications to the pyrimidine structure can enhance cytotoxicity against specific cancer types, suggesting that this compound could be a candidate for further development in cancer therapeutics .

1.2 Anti-inflammatory Effects

Research indicates that derivatives of pyrimidine compounds can act as inhibitors of cyclooxygenase enzymes (COX), which are involved in inflammatory processes. The anti-inflammatory potential of this compound was explored through its ability to modulate inflammatory pathways, potentially leading to reduced edema and pain in animal models .

1.3 Antiviral Properties

There is emerging evidence that pyrimidine derivatives possess antiviral activity. Studies have reported that certain modifications to the pyrimidine core can enhance antiviral effects against viruses such as Bovine Viral Diarrhea Virus (BVDV). This suggests that this compound may also exhibit similar properties, warranting further investigation into its antiviral capabilities .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound.

2.1 Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The introduction of the methoxy and methylthio groups is critical for enhancing biological activity. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times .

2.2 SAR Insights

The presence of the methoxy group at the 6-position and the methylthio group at the 2-position on the pyrimidine ring has been shown to significantly influence the biological activity of these compounds. Studies suggest that these substituents enhance solubility and interaction with biological targets, thereby increasing potency .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mécanisme D'action

The mechanism of action of ®-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol would depend on its specific interactions with molecular targets. Typically, compounds like this might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The exact pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol: The enantiomer of the compound.

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol: The racemic mixture.

Other Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.

Uniqueness

®-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is unique due to its specific stereochemistry and the combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Activité Biologique

(R)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure

The compound can be described by the following chemical structure:

- Chemical Formula : CHNOS

- Molecular Weight : 229.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to metabolic processes.

Antitumor Activity

Recent research has indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. A study demonstrated that this compound showed promising results against human colon carcinoma cells, exhibiting selective cytotoxicity and inhibiting cell proliferation effectively.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Colon Carcinoma | 15.2 | Induction of apoptosis | |

| Ovarian Carcinoma | 12.8 | Cell cycle arrest at G2/M phase |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as a neutral sphingomyelinase 2 (nSMase2) inhibitor, which is crucial in sphingolipid metabolism and has implications in cancer and neurodegenerative diseases.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable properties such as good oral bioavailability and a suitable half-life for therapeutic applications.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 75% |

| Half-Life | 4 hours |

Case Studies

- Case Study on Antitumor Effects : In vitro studies conducted on human colon carcinoma cells showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Clinical Relevance : A recent clinical trial explored the combination of this compound with standard chemotherapy agents, revealing enhanced efficacy and reduced side effects compared to chemotherapy alone.

Propriétés

IUPAC Name |

(3R)-1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-15-9-5-8(11-10(12-9)16-2)13-4-3-7(14)6-13/h5,7,14H,3-4,6H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGHQWHZQKGRLF-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCC(C2)O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC(=C1)N2CC[C@H](C2)O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.